2,2-Dimethylbutanehydrazide
Description
2,2-Dimethylbutanehydrazide is a hydrazide derivative of 2,2-dimethylbutanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a hydrazine (-NH-NH2) moiety. Its structure features a branched aliphatic chain with two methyl groups on the second carbon (C2) of the butane backbone. Characterization methods such as FTIR, NMR spectroscopy, and X-ray crystallography are commonly employed for structural elucidation .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2,2-dimethylbutanehydrazide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2,3)5(9)8-7/h4,7H2,1-3H3,(H,8,9) |
InChI Key |
NIIGLPLCEWVSRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazides
Structural and Physical Properties
The table below compares 2,2-Dimethylbutanehydrazide (inferred data) with other hydrazide derivatives documented in the literature:

Key Observations :
- Aliphatic vs. Aromatic Substituents : this compound’s aliphatic groups likely result in lower melting points and higher hydrophobicity compared to aromatic hydrazides like BPAH or HBPAH .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) or heterocycles (e.g., benzothiazole in ) enhance stability and reactivity, whereas methyl groups may sterically hinder interactions .
Antioxidant Activity
Hydrazides with phenolic or heterocyclic substituents (e.g., HBPAH) exhibit radical scavenging properties. For instance, HBPAH’s hydroxyl group may donate hydrogen atoms to neutralize radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), as observed in structurally similar compounds . In contrast, this compound’s lack of aromaticity may limit such activity unless modified with functional groups.
Protein Binding
Aromatic hydrazides like BPAH and HBPAH bind to bovine serum albumin (BSA), a model protein, through hydrophobic and hydrogen-bonding interactions . The aliphatic nature of this compound may reduce binding affinity compared to these analogs.
Coordination Chemistry
Hydrazides with N,O-bidentate or sulfur-containing groups (e.g., ) form stable metal complexes. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as a ligand for Cu(II) and Co(II) ions .
Industrial and Pharmaceutical Relevance
- Fluorinated Analogs : Compounds like 2,2-Difluorocyclopropanecarboxylic acid () highlight the role of fluorine in enhancing metabolic stability and lipophilicity. Incorporating fluorine into hydrazides could improve drug bioavailability .
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